tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate

Description

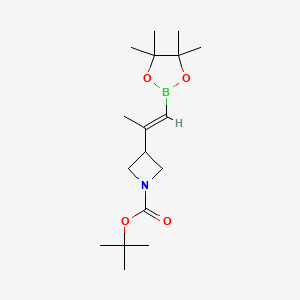

This compound is a boronic ester-containing azetidine derivative, characterized by its tert-butyl carbamate group and a vinyl-substituted dioxaborolane moiety. Its structure enables applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a precursor in medicinal chemistry. The presence of the azetidine ring enhances conformational rigidity, which can influence binding affinity in biological systems .

Properties

Molecular Formula |

C17H30BNO4 |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

tert-butyl 3-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C17H30BNO4/c1-12(9-18-22-16(5,6)17(7,8)23-18)13-10-19(11-13)14(20)21-15(2,3)4/h9,13H,10-11H2,1-8H3/b12-9+ |

InChI Key |

SYPGEKLHMSXSPR-FMIVXFBMSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2CN(C2)C(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with boronic acid or boronate esters. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and catalysis. The compound can also participate in cellular pathways by modulating enzyme activity and protein interactions .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The target compound’s analogs exhibit yields ranging from 31% to 80%, influenced by substituents and reaction conditions. For example, Method II for synthesizing 5n improved yields from 31% to 64% by optimizing catalysts (Pd(OAc)₂ and P(cHex)₃) .

- Steric and Electronic Effects : Pyrazole- and indole-containing analogs (e.g., 4p) show distinct NMR profiles due to aromatic substituents, whereas aliphatic analogs (e.g., 27a) lack complex splitting patterns .

Spectroscopic and Stability Comparisons

- NMR Data :

- The target compound’s vinyl boronic ester group would likely show characteristic ¹¹B NMR shifts near 30-35 ppm, similar to 27a (δ 28.9 ppm) .

- Azetidine protons in analogs like 4p appear as doublets (δ 4.18–4.31 ppm, J = 9.5 Hz) due to ring strain, whereas aliphatic analogs (e.g., 27a) exhibit simpler triplet/multiplet patterns .

- Stability: Boronic esters in azetidine derivatives (e.g., 877399-35-4) require storage at 2–8°C under inert atmospheres to prevent hydrolysis, whereas non-azetidine analogs (e.g., 27a) are less sensitive .

Biological Activity

tert-Butyl 3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₂₆BNO₄

- Molecular Weight : 282.29 g/mol

- CAS Number : 2296775-60-3

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 282.29 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing dioxaborolane groups. For instance, related compounds have exhibited activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus , with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in combating resistant bacterial strains.

Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For example, related compounds have shown strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). One study reported an IC50 value of 0.126 μM for a structurally similar compound against this cell line, indicating significant cytotoxicity . The selectivity index was notably high compared to non-cancerous cells, suggesting that modifications in the azetidine structure can enhance tumor selectivity.

The mechanism by which this compound may exert its biological effects is hypothesized to involve:

- Inhibition of key metabolic pathways : The presence of the dioxaborolane moiety may interfere with essential enzymatic activities.

- Induction of apoptosis : Evidence suggests that compounds with similar structures can activate caspase pathways leading to programmed cell death in cancer cells.

- Disruption of cellular signaling : The compound may affect signaling pathways critical for cell proliferation and survival.

Study on Antitumor Efficacy

In a recent study involving a series of boron-containing compounds, one derivative displayed potent activity against various cancer cell lines. The researchers noted that the compound inhibited lung metastasis more effectively than established treatments like TAE226. This suggests that the structural features inherent in this compound could be optimized for enhanced therapeutic effects .

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies indicated moderate exposure levels with a Cmax of approximately 592 ± 62 mg/mL in animal models. Notably, toxicity assessments revealed acceptable safety margins at high doses (800 mg/kg), which is promising for potential therapeutic applications .

Q & A

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Answer :

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., azetidine-Boc derivatives) via inline IR or LC-MS .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, DavePhos) to identify optimal conditions for each step .

- Scale-up adjustments : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.